molecular formula C6H14O6 B12419977 DL-Mannitol-13C

DL-Mannitol-13C

Cat. No.: B12419977
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-OUBTZVSYSA-N
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Description

D-Sorbitol-1-13C (CAS 132144-93-5) is a stable isotope-labeled derivative of D-sorbitol, a sugar alcohol widely used in pharmaceuticals, food additives, and metabolic research. The compound is specifically labeled with a 13C isotope at the first carbon position, enabling its application in nuclear magnetic resonance (NMR) spectroscopy and isotope tracing studies to monitor metabolic pathways . Key properties include:

  • Molecular formula: C₆H₁₄O₆
  • Molecular weight: 183.18 g/mol
  • Hydrogen bond donors/acceptors: 6/6
  • Isotope position: Carbon-1 (13C) .

Its structural features, such as four stereocenters and high polarity (topological polar surface area: 121 Ų), distinguish it from non-labeled sorbitol and other isotopically labeled analogs .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1

InChI Key

FBPFZTCFMRRESA-OUBTZVSYSA-N

Isomeric SMILES

C(C(C(C(C([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • Precursor : D-glucono-1-13C is the primary substrate. This compound is derived from D-glucose-1-13C through oxidation or enzymatic conversion.
  • Catalysts : Nickel (Ni), ruthenium (Ru), or iridium (Ir) catalysts are employed. For example:
    • Nickel Catalysts : Used in fixed-bed reactors under high-pressure hydrogen (500–2000 psig) and temperatures (130–180°C).
    • Ruthenium Catalysts : Supported on carbonized cassava dregs or silica-alumina, achieving near-quantitative conversion (99.7% D-glucose conversion to D-sorbitol).
    • Iridium Catalysts : Exhibit high selectivity (>96% yield) under mild conditions (e.g., 140°C, 7 MPa H₂ pressure).

Reaction Conditions

Parameter Range/Value Catalyst Source
Temperature 130–180°C Ni
Hydrogen Pressure 500–2000 psig Ni
pH 7.5–10.5 Ni
Conversion Efficiency 98–99.9% (D-glucose → D-sorbitol) Ru/CCD
Selectivity >96% Cp*Ir

Mechanism

The hydrogenation process involves the reduction of the carbonyl group in D-glucono-1-13C to a hydroxyl group, yielding D-Sorbitol-1-13C. The catalyst’s role is critical in minimizing side reactions (e.g., isomerization to mannitol).

Enzymatic Conversion Using Labeled Substrates

Enzymatic pathways offer a biocatalytic alternative for synthesizing D-Sorbitol-1-13C. This method leverages metabolic pathways in biological systems to convert 13C-labeled precursors into the target compound.

Experimental Findings

Substrate Enzyme Product Pathway Source
D-[1-13C]fructose Sorbitol dehydrogenase D-Sorbitol-1-13C Fructose → Sorbitol
D-[6-13C]glucose Aldose reductase D-Sorbitol-6-13C Glucose → Sorbitol

Advantages and Limitations

  • Advantages : High specificity and mild reaction conditions.
  • Limitations : Requires enzymatic stability, cofactors (e.g., NADH), and scalability challenges for industrial use.

Chemical Synthesis Approaches

Chemical synthesis routes involve multi-step reactions to introduce the 13C label at the 1-position. These methods are less documented but include strategies such as:

  • Protection/Deprotection :
    • Protecting hydroxyl groups of D-sorbitol, followed by isotopic exchange at the 1-position.
    • Deprotection and purification via chromatography.
  • Isotopic Exchange :
    • Replacing the natural 12C at position 1 with 13C using labeled reagents (e.g., 13CH3I under basic conditions).

Challenges

  • Isotopic Purity : Achieving >98% 13C enrichment requires rigorous purification.
  • Cost : Isotopic labeling reagents (e.g., 13C-labeled gluconic acid) are expensive.

Comparative Analysis of Preparation Methods

Method Catalyst/Enzyme Yield (%) Advantages Limitations
Catalytic Hydrogenation Ru, Ni, Ir 96–99.9 High scalability, cost-effective Requires high-pressure H₂
Enzymatic Conversion Sorbitol dehydrogenase ~60–80 Mild conditions, high specificity Low throughput, cofactor dependency
Chemical Synthesis N/A 70–90 Flexibility in labeling position Complex purification, high cost

Challenges and Considerations

  • Isotopic Purity : Ensuring minimal contamination from natural 12C requires advanced chromatography (e.g., HPLC, GC-MS).
  • Catalyst Deactivation : Ru or Ni catalysts may deactivate due to carbon deposition or oxidation, necessitating regeneration.
  • Scalability : Enzymatic methods are unsuitable for large-scale production due to enzyme instability and cofactor costs.

Chemical Reactions Analysis

Oxidation Reactions

D-Sorbitol-1-¹³C undergoes oxidation to form ketoses such as D-sorbose or D-fructose. This reaction typically employs enzymatic catalysts like sorbitol dehydrogenase or microbial systems, with the ¹³C label enabling precise tracking of carbon flux in metabolic studies.

Key Reaction Pathway:

D-Sorbitol-1-¹³CDehydrogenaseSorbitolD-Fructose-1-¹³C+NADH\text{D-Sorbitol-1-¹³C} \xrightarrow[\text{Dehydrogenase}]{\text{Sorbitol}} \text{D-Fructose-1-¹³C} + \text{NADH}

The reaction occurs under physiological pH (7.0–7.5) and temperatures (25–37°C), with NAD⁺ as a cofactor.

Catalytic Decomposition and C–C Cleavage

Bifunctional catalysts (e.g., Pt/ZrO₂ + TiO₂–WOx) facilitate sorbitol transformation into hydrocarbons via dehydrogenation and retro-aldol mechanisms. Labeled D-sorbitol-1-¹³C aids in elucidating cleavage patterns :

Reaction Conditions Major Products Mechanism
200–240°C, H₂ pressureC₁–C₃ compounds (CO₂, methane)Terminal C–C cleavage → CO₂
Low WHSV (2 h⁻¹), 240°CC₅–C₆ hydrocarbonsDehydration-hydrogenation
Acidic media (pH < 3)IsosorbideCyclodehydration
  • Dominant Pathway : Terminal C–C cleavages produce CO₂ and C₁ compounds (methanol, formic acid) .

  • Minor Pathway : Retro-aldol reactions yield mid-chain fragments (C₂–C₄) .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 214°C, with primary degradation products including water, CO₂, and furanic compounds. Differential scanning calorimetry (DSC) shows a melting endotherm at 214°C, confirming thermal stability under standard storage conditions.

Industrial and Environmental Relevance

  • Biofuel Production : Catalytic conversion to C₅–C₆ alkanes offers renewable fuel precursors .

  • Polymer Chemistry : Bis(cyclo-carbonates) serve as monomers for biodegradable polyurethanes .

Scientific Research Applications

D-Sorbitol-1-<sup>13</sup>C is a labeled variant of D-Sorbitol, a naturally occurring sugar alcohol. The inclusion of the <sup>13</sup>C isotope allows scientists to track and study metabolic pathways and reaction mechanisms involving D-Sorbitol with greater precision .

Synthesis and Production

D-Sorbitol-1-<sup>13</sup>C is synthesized from <sup>13</sup>C-labeled hexoses, such as D-[1-<sup>13</sup>C]glucose and D-[1-<sup>13</sup>C]fructose . These labeled substrates are converted directly into D-Sorbitol-1-<sup>13</sup>C through enzymatic reactions . Specifically, D-[1-<sup>13</sup>C]fructose is converted into D-Sorbitol-1-<sup>13</sup>C via the aldose reductase and sorbitol dehydrogenase pathway .

Scientific Research Applications

  • Metabolic Pathway Analysis: D-Sorbitol-1-<sup>13</sup>C is used to investigate metabolic pathways . By tracing the <sup>13</sup>C label, researchers can determine the intermediate compounds formed during D-Sorbitol metabolism and the enzymes involved . For example, <sup>13</sup>C NMR spectroscopy can track the conversion of D-[1-<sup>13</sup>C]ribose and [2-<sup>13</sup>C]glycerol into labeled D-Sorbitol, revealing the role of the pentose shunt in this synthesis .
  • Reaction Mechanism Studies: The <sup>13</sup>C isotope in D-Sorbitol-1-<sup>13</sup>C enables detailed analysis of reaction mechanisms . For instance, <sup>13</sup>C NMR spectroscopy is employed to study the interaction between titanium precursors and D-Sorbitol in the synthesis of TiO2 nanoparticles . The chemical shifts observed in the <sup>13</sup>C NMR spectra indicate the formation of intermediate complexes between TiCl4 and D-Sorbitol .
  • Material Science: D-Sorbitol influences the structural and functional properties of materials, such as TiO2 nanoparticles . D-Sorbitol-1-<sup>13</sup>C can be used to control the crystal structure of TiO2 nanoparticles during hydrothermal synthesis, changing the crystal phase, particle size, and surface area by affecting the hydrolysis rate of TiCl4 .
  • Pharmaceutical Research: D-Sorbitol can reduce the bitterness of certain drugs . Research shows that a single administration of D-Sorbitol significantly reduces the perceived bitterness of asenapine, potentially improving patient compliance .

Case Studies

  • Synthesis of TiO2 Nanoparticles:
    • D-Sorbitol-1-<sup>13</sup>C was used in the hydrothermal synthesis of TiO2 nanoparticles to control their crystal structure .
    • <sup>13</sup>C NMR spectroscopy was used to confirm the interaction between TiCl4 and D-Sorbitol, showing the formation of an intermediate complex .
    • The presence of D-Sorbitol led to the formation of smaller TiO2 nanoparticles with a high degree of crystallinity .
    • DSSC fabricated using anatase TiO2 nanoparticles synthesized with D-Sorbitol exhibited a 1.5-fold improvement in solar-to-electrical power conversion efficiency compared to those synthesized without D-Sorbitol .
  • Reduction of Bitterness in Pharmaceuticals:
    • A study examined the impact of D-Sorbitol on reducing the bitterness of asenapine, an antipsychotic drug .
    • The primary outcome was the proportion of improvements in the perceived bitterness of asenapine with D-Sorbitol versus a placebo .
    • 70% of participants reported a significant reduction in bitterness with D-Sorbitol, compared to 35% with the placebo .

Data Table: Effects of D-Sorbitol in TiO2 Nanoparticle Synthesis

PropertyWithout D-Sorbitol (Rutile)With D-Sorbitol (Anatase)
Crystal PhaseRutileAnatase
Particle SizeLargerSmaller
Hydrolysis Rate of TiCl4FasterSlower
Solar-to-Electrical Power Conversion Efficiency (η)LowerHigher

Data Table: Impact of D-Sorbitol on Perceived Bitterness of Asenapine

OutcomeD-SorbitolPlaceboP-valueCohen’s g
Improvement in Perceived Bitterness (70%)70%35%0.0380.39
Willingness to Continue Use55%30%0.1800.28

Applications in Other Areas

  • Production of Isosorbide: D-Sorbitol can be dehydrated to form isosorbide, a versatile compound used in polymers and other chemical applications .
  • Gelation of Organic Solvents: Dibenzylidene-D-Sorbitol (DBS), a derivative of D-Sorbitol, is a low-molecular-weight gelator used in personal care products, polymer nucleation, dental composites, and liquid crystalline materials . The nature of the solvent plays a key role in controlling the precise assembly mode .
  • Anti-inflammatory Applications : D-Sorbitol may have anti-inflammatory properties . Flavonoids and phenolic compounds, some of which can be extracted using D-Sorbitol, have demonstrated anti-inflammatory effects by inhibiting COX-2 and LOX-15 .
  • Antidiabetic Applications : Phenolic compounds, which can be derived from D-Sorbitol, are known for their antioxidant and anti-inflammatory properties, making them relevant in the management of diabetes . These compounds improve glucose homeostasis, potentially benefiting patients with diabetes and related conditions .

Mechanism of Action

DL-Mannitol-13C functions primarily as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing intracranial and intraocular pressure, promoting diuresis, and aiding in the excretion of toxic substances .

Comparison with Similar Compounds

D-Sorbitol-13C6

D-Sorbitol-13C6 is fully labeled with 13C across all six carbon atoms. Key differences include:

Property D-Sorbitol-1-13C D-Sorbitol-13C6
Isotopic enrichment Single-position (C1) Full carbon backbone
Molecular weight 183.18 g/mol 188.18 g/mol
Applications Targeted metabolic tracing Comprehensive isotope studies
Cost and synthesis complexity Lower Higher

D-Sorbitol-1-13C is preferred for studies requiring precise tracking of specific carbon metabolism (e.g., glycolysis), while D-Sorbitol-13C6 is used for global metabolic flux analysis .

Xylitol-1-13C

Xylitol, a five-carbon sugar alcohol, shares functional similarities with D-sorbitol but differs structurally:

Property D-Sorbitol-1-13C Xylitol-1-13C
Molecular formula C₆H₁₄O₆ C₅H₁₂O₅
Molecular weight 183.18 g/mol 152.15 g/mol
Hydrogen bond donors 6 5
Applications Diabetes research, NMR Dental caries studies

Xylitol-1-13C is smaller and less polar, making it suitable for oral microbiome studies, whereas D-Sorbitol-1-13C is used in systemic metabolic research due to its higher solubility and stability .

Sucrose-13C12

Sucrose-13C12, a disaccharide labeled at all 12 carbon positions, contrasts with D-Sorbitol-1-13C in:

Property D-Sorbitol-1-13C Sucrose-13C12
Molecular structure Sugar alcohol Disaccharide
Isotopic labeling Single-position Full backbone
Applications Glycolysis tracing Photosynthesis/carbon flux
Solubility in methanol High Moderate

Sucrose-13C12 is critical in plant biology, while D-Sorbitol-1-13C is optimized for mammalian metabolic assays .

Comparison with Functionally Similar Compounds

Stearic Acid-1-13C

Stearic acid-1-13C, a 13C-labeled fatty acid, serves divergent roles compared to D-Sorbitol-1-13C:

Property D-Sorbitol-1-13C Stearic Acid-1-13C
Chemical class Sugar alcohol Saturated fatty acid
Applications Carbohydrate metabolism Lipid metabolism studies
Analytical methods NMR, LC-MS GC-MS, radioisotope assays

While both are used as isotopic tracers, D-Sorbitol-1-13C is hydrophilic and compatible with aqueous systems, unlike hydrophobic stearic acid .

D-Glucose-1-13C

D-Glucose-1-13C, a monosaccharide analog, differs in:

Property D-Sorbitol-1-13C D-Glucose-1-13C
Reducing properties Non-reducing Reducing sugar
Metabolic pathways Polyol pathway Glycolysis, PPP
Stability in solution High Moderate (prone to oxidation)

D-Sorbitol-1-13C is more stable in long-term experiments, whereas D-Glucose-1-13C is ideal for short-term glycolysis assays .

Key Research Findings

  • Metabolomics: D-Sorbitol-1-13C is used as an internal standard in methanol-based metabolite extraction due to its high solubility and minimal interference with host matrices .
  • Isotope Tracing: In diabetic models, D-Sorbitol-1-13C has elucidated the polyol pathway’s role in osmotic stress, outperforming non-labeled sorbitol in sensitivity .
  • Synthesis : The compound is synthesized via catalytic hydrogenation of D-glucose-1-13C, ensuring >99% isotopic purity .

Biological Activity

D-Sorbitol-1-13C is a stable isotope-labeled form of D-sorbitol, a sugar alcohol commonly used as a sweetener and humectant in various food products. Its biological activity is significant in metabolic studies, particularly in understanding carbohydrate metabolism and microbial interactions. This article presents a comprehensive overview of the biological activity of D-sorbitol-1-13C, including its metabolic pathways, applications in research, and implications for health.

Overview of D-Sorbitol

D-sorbitol (C6H14O6) is a six-carbon sugar alcohol that occurs naturally in various fruits and plants. It is primarily used as a low-calorie sweetener and has applications in pharmaceuticals and cosmetics due to its moisture-retaining properties. D-Sorbitol-1-13C, being a labeled compound, allows researchers to trace its metabolic pathways and interactions within biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Absorption and Metabolism

D-sorbitol is absorbed primarily in the small intestine. The metabolism of D-sorbitol involves its conversion into fructose via the enzyme sorbitol dehydrogenase. This reaction is crucial for energy production and is particularly relevant in the context of diabetes, where sorbitol accumulation can lead to osmotic and cellular damage.

Key Metabolic Pathways:

  • Sorbitol Dehydrogenase Reaction:
    D sorbitolsorbitol dehydrogenasefructose\text{D sorbitol}\xrightarrow{\text{sorbitol dehydrogenase}}\text{fructose}

Biological Activity in Microbial Systems

D-sorbitol plays a significant role in microbial metabolism, particularly with strains such as Gluconobacter oxydans, which can convert D-sorbitol into l-sorbose, an important precursor for vitamin C production. Research has shown that adaptive evolution can enhance the tolerance of G. oxydans to high concentrations of D-sorbitol, improving its industrial viability.

Case Study: Gluconobacter oxydans

In a study examining the adaptive evolution of Gluconobacter oxydans strains, researchers found that strains evolved under high D-sorbitol concentrations exhibited increased productivity:

  • Initial Concentration: 300 g/L
  • Productivity Achieved: 3.13 g/(L·h)

This demonstrates the potential for optimizing microbial fermentation processes using D-sorbitol as a substrate.

Applications in Health and Nutrition

D-sorbitol is recognized for its laxative effects when consumed in large quantities due to its osmotic properties. It is often used in sugar-free products aimed at individuals with diabetes or those seeking to reduce caloric intake. Additionally, studies have indicated that sorbitol may have cariostatic effects when used in chewing gums, potentially reducing dental caries compared to sucrose.

Data Table: Biological Activity Summary

Aspect Details
Chemical Structure C6H14O6
Metabolic Pathway Converted to fructose via sorbitol dehydrogenase
Microbial Interaction Used by Gluconobacter oxydans for l-sorbose production
Health Effects Laxative properties; potential cariostatic effects
Industrial Use Precursor for vitamin C production; low-calorie sweetener

Q & A

Basic: What synthetic methodologies are recommended for preparing D-Sorbitol-1-13C with high isotopic purity?

Answer:
Synthesis of isotopically labeled D-Sorbitol-1-13C typically involves enzymatic or chemical reduction of D-glucose-1-13C using sodium borohydride or catalytic hydrogenation. To ensure isotopic purity, the reaction must be conducted under anhydrous conditions, followed by purification via column chromatography or recrystallization. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) and high-resolution mass spectrometry (HRMS) to confirm the position-specific incorporation of 13C^{13}\text{C} and rule out isotopic scrambling . Detailed experimental protocols must align with reproducibility standards outlined in journal guidelines, including full disclosure of reagents, conditions, and validation steps .

Advanced: How can researchers optimize experimental designs to minimize isotopic dilution when using D-Sorbitol-1-13C in metabolic flux analysis?

Answer:
Isotopic dilution occurs when unlabeled substrates dilute the 13C^{13}\text{C} signal, skewing flux measurements. Mitigation strategies include:

  • Pre-experiment calibration : Use pilot studies to determine optimal tracer concentrations and sampling timepoints.
  • Compartmentalization controls : Isolate cellular fractions (e.g., cytosol vs. mitochondria) to assess compartment-specific flux.
  • Dynamic metabolic modeling : Employ computational tools like isotopomer spectral analysis (ISA) to correct for dilution effects.
    These steps align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for rigorous experimental design . Full methodological transparency, as required by journals like the Beilstein Journal of Organic Chemistry, ensures reproducibility .

Basic: Which analytical techniques are most effective for verifying position-specific 13C^{13}\text{C}13C labeling in D-Sorbitol-1-13C?

Answer:

  • 13C^{13}\text{C}-NMR spectroscopy : Directly identifies the labeled carbon position through chemical shift analysis (e.g., C1 resonance at ~70 ppm).
  • Gas chromatography-mass spectrometry (GC-MS) : Derivatize sorbitol to trimethylsilyl ethers for fragmentation pattern analysis, confirming isotopic incorporation.
  • Isotope ratio mass spectrometry (IRMS) : Quantifies 13C^{13}\text{C} enrichment levels.
    Documentation must adhere to reporting standards for spectral data, including raw files and integration parameters, as emphasized in laboratory guidelines .

Advanced: How should researchers address contradictions in metabolic flux data derived from D-Sorbitol-1-13C tracer studies?

Answer:
Contradictions may arise from:

  • Isotopic impurity : Validate tracer purity via NMR/MS and recalibrate models.
  • Compartmentalized metabolism : Use subcellular fractionation or fluorescent biosensors to resolve spatial flux discrepancies.
  • Analytical variability : Standardize sample preparation (e.g., quenching methods) across replicates.
    Critical evaluation of methodological flaws, as recommended by EUFIC, involves peer consultation and re-testing under modified conditions . Transparently report limitations in the "Discussion" section, per journal guidelines .

Basic: What protocols ensure stable storage and handling of D-Sorbitol-1-13C in long-term studies?

Answer:

  • Storage : Keep lyophilized D-Sorbitol-1-13C at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation.
  • Reconstitution : Use deuterated solvents (e.g., D2_2O) for NMR studies to avoid proton exchange artifacts.
  • Documentation : Record batch-specific stability data (e.g., shelf-life studies) and include handling precautions in supplementary materials, as mandated by safety guidelines .

Advanced: How can reproducibility of D-Sorbitol-1-13C tracer studies be ensured across laboratories?

Answer:

  • Standardized protocols : Share step-by-step workflows via repositories like Zenodo, including computational scripts and raw data .
  • Inter-laboratory validation : Conduct round-robin studies to harmonize analytical methods (e.g., NMR pulse sequences, MS ionization settings).
  • Provenance tracking : Use digital lab notebooks to document reagent sources, instrument calibrations, and environmental conditions.
    These practices align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles and journal requirements for supplementary information .

Basic: What are the ethical considerations in designing human dietary studies using D-Sorbitol-1-13C?

Answer:

  • Informed consent : Disclose the use of isotopic tracers and potential risks (e.g., minor gastrointestinal discomfort).
  • Ethics board approval : Submit protocols for review, emphasizing tracer safety and data anonymization.
  • Sample size justification : Use power analysis to minimize participant burden while ensuring statistical validity, referencing guidelines for human subject research .

Advanced: How can machine learning enhance the interpretation of complex 13C^{13}\text{C}13C-metabolic flux data from D-Sorbitol-1-13C experiments?

Answer:

  • Data preprocessing : Apply algorithms to normalize isotopic enrichment data and correct for noise.
  • Flux prediction : Train neural networks on existing fluxomic datasets to predict pathway activities under untested conditions.
  • Model validation : Use cross-validation and synthetic datasets to assess algorithmic robustness.
    Methodological details must be thoroughly documented, including code availability and hyperparameters, per computational reproducibility standards .

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